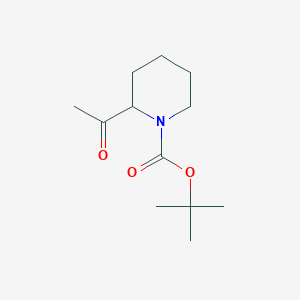

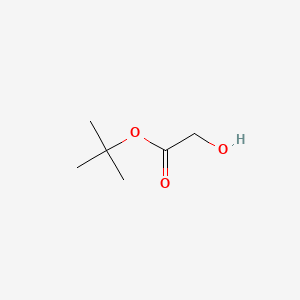

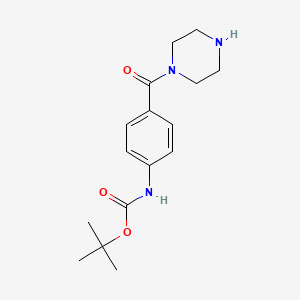

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are often used as intermediates in the synthesis of various biologically active compounds, including pharmaceuticals 10.

Synthesis Analysis

The synthesis of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and related compounds typically involves multi-step organic reactions. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Other methods include condensation reactions , nucleophilic substitution reactions , and amination processes . The synthesis routes are optimized to improve yields and to ensure the purity of the final product .

Molecular Structure Analysis

The molecular structure of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives has been elucidated using X-ray crystallography. These compounds typically crystallize in the monoclinic space group with varying unit cell parameters 10. The piperazine ring often adopts a chair conformation, and the molecules may exhibit different dihedral angles between aromatic rings, indicating flexibility in their structure .

Chemical Reactions Analysis

Piperazine derivatives like tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate undergo various chemical transformations, which are crucial for their application as building blocks in organic synthesis. These transformations include reactions with organometallics to give N-(Boc)hydroxylamines , condensation with carbamimide , and nucleophilic substitution . These reactions are carefully studied to understand their mechanisms and to optimize the conditions for desired outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives are characterized using spectroscopic methods such as LCMS, NMR (both 1H and 13C), and IR 10. These studies provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the stability and reactivity of the molecules . Additionally, the compounds' crystal structures reveal intermolecular interactions that contribute to their solid-state architecture 10.

科学的研究の応用

Anticorrosive Behavior in Carbon Steel

Research by Praveen et al. (2021) highlights the synthesis and anticorrosive activity of tert-butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives. The compound showed substantial corrosion inhibition efficiency on carbon steel surfaces in corrosive media, with an efficiency of 91.5% at 25 ppm. This effectiveness was attributed to strong and spontaneous adsorption on the metal surface. The study also included electrochemical, quantum chemical, and surface characterization studies to understand the compound's behavior at elevated temperatures (Praveen et al., 2021).

Synthesis and Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized a derivative of tert-butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and evaluated its antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic and poor antibacterial activities. This study also involved spectroscopic characterizations like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, along with single crystal XRD data (Sanjeevarayappa et al., 2015).

Anti-Malarial Activity

A study by Cunico et al. (2009) on tert-butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives revealed their potential as anti-malarial agents. The crystal structures of these derivatives were analyzed, showing significant insights into their molecular conformation and activity against malaria (Cunico et al., 2009).

Antibacterial and Antifungal Activities

Kulkarni et al. (2016) investigated two derivatives of tert-butyl (4-(piperazine-1-carbonyl)phenyl)carbamate for their antibacterial and antifungal activities. These compounds were found to be moderately active against several microorganisms. The study also involved a detailed analysis of the molecular structure and intermolecular interactions (Kulkarni et al., 2016).

特性

IUPAC Name |

tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSDQQQVRDJXHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474224 |

Source

|

| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate | |

CAS RN |

478798-20-8 |

Source

|

| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。